molecular formula C17H15N3O3S2 B3015964 N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034222-62-1

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B3015964
M. Wt: 373.45
InChI Key: KKPWUTOXSCPEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound with the molecular formula C17H15N3O3S2 and a molecular weight of 373.451. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide”, benzofuran synthesis is a well-studied field. For instance, benzofurans can be synthesized from ortho-hydroxystilbenes using hypervalent iodine reagents2. Another method involves the ruthenium-catalyzed isomerization of substituted 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis2.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide”.



Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving “N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide”. However, benzofurans can undergo various reactions. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” are not specified in the search results.


Scientific Research Applications

Hybrid Sulfonamide Compounds

Sulfonamide-based hybrid compounds, including those incorporating benzofuran and thiadiazole moieties like N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been recognized for their wide variety of biological activities. These hybrids demonstrate significant advancements in antimicrobial properties, showcasing the potential for developing new therapeutic agents against bacterial infections. The design and development of two-component sulfonamide hybrids have led to novel drugs with enhanced efficacy and specificity (Ghomashi et al., 2022).

Catalytic Applications in Organic Synthesis

The compound has been utilized in catalytic applications to facilitate the synthesis of diverse organic compounds. For example, related sulfonamide derivatives have been employed as efficient and homogeneous catalysts in the one-pot synthesis of various heterocyclic compounds, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. These methodologies are advantageous due to their mild reaction conditions, high yields, and compliance with green chemistry principles (Khazaei et al., 2015).

Antiproliferative Activities

Sulfonamide derivatives, including those related to N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been studied for their antiproliferative activities against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of tumor cells, indicating their potential as anticancer agents. The selective effect against specific cancer cell lines highlights the therapeutic potential of these sulfonamide derivatives (Mert et al., 2014).

Fluorescent Probes

Derivatives of benzofuran and thiadiazole, similar to N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been synthesized and evaluated as fluorescent probes. These compounds exhibit fluorescent properties in solution, making them useful for various applications in biological imaging and molecular diagnostics. The development of such fluorescent probes contributes to advancements in bioanalytical methods and cellular studies (Bodke et al., 2013).

Antiviral Activity

Research on sulfonamide derivatives has also extended to evaluating their antiviral properties. Certain sulfonamide compounds have shown activity against viruses like the tobacco mosaic virus, suggesting their potential application in developing new antiviral drugs. These findings underscore the versatility of sulfonamide derivatives in addressing various infectious diseases (Chen et al., 2010).

Safety And Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use1. Specific safety and hazard information is not available in the search results.


Future Directions

The future directions for the study and application of “N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” are not specified in the search results.


Please note that this information is based on the search results I have and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-11(9-13-10-12-5-2-3-7-15(12)23-13)20-25(21,22)16-8-4-6-14-17(16)19-24-18-14/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWUTOXSCPEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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